1-(4-Butoxyphenyl)-1-propylamine
Description
1-(4-Butoxyphenyl)-1-propylamine is a primary amine compound characterized by a propylamine backbone substituted with a 4-butoxyphenyl group at the terminal amine. The butoxy group (–OC₄H₉) introduces hydrophobicity and electron-donating effects, which influence its physicochemical properties, such as solubility, basicity, and reactivity. Applications of structurally similar amines include their use in polymer functionalization (), chromatography (), and semiconductor defect passivation (), though specific applications of this compound require further exploration.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9,13H,3-5,10,14H2,1-2H3 |
InChI Key |
FBJSIMLFYMKAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 1-(4-Butoxyphenyl)-1-propylamine, differing primarily in substituent groups or backbone configuration:
Key Observations :
- Alkoxy Chain Length : Longer alkoxy chains (e.g., pentyloxy, hexyloxy in ) increase hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability. Butoxy (C4) offers a balance between hydrophobicity and steric effects.
- Amine Type: Primary amines (e.g., 1-propylamine, ) exhibit higher reactivity in nucleophilic reactions compared to tertiary amines (e.g., 3-(dimethylamino)-1-propylamine, ). This impacts applications in polymer grafting () and defect passivation ().
- Electron Effects : Electron-donating groups (e.g., methoxy) increase amine basicity, while electron-withdrawing groups (e.g., bromophenyl) decrease it, altering interaction with acids or metal surfaces .
Physicochemical Properties
- Basicity: The pKb of 1-propylamine derivatives correlates with substituent electronic effects. For example: 1-Propylamine: pKb ~3.5–6.4 (varies with alkyl chain length, ). 3-(Dimethylamino)-1-propylamine: Tertiary amine with pKb ~9–10, less basic than primary analogs (). this compound (predicted): The butoxy group’s electron-donating nature may lower pKb slightly compared to unsubstituted 1-propylamine.
Solubility : Butoxyphenyl substitution reduces water solubility but enhances compatibility with organic solvents and polymers, as seen in poly(ether ketone cardo) membranes ().
Table 1: Substituent Effects on Amine Properties
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